REACTION_SMILES
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[CH2:12]([CH3:13])[C:14](=[O:15])[CH2:16][CH3:17].[H:33][H:34].[N+:1]([O-:2])(=[O:3])[c:4]1[cH:5][c:6]([CH3:11])[c:7]([CH3:10])[cH:8][cH:9]1.[OH2:18].[cH:19]1[c:20]2[c:21]([cH:22][cH:23][cH:24][cH:25]2)[cH:26][cH:27][c:28]1[S:29]([OH:30])(=[O:31])=[O:32]>>[NH:1]([c:4]1[cH:5][c:6]([CH3:11])[c:7]([CH3:10])[cH:8][cH:9]1)[CH:14]([CH2:12][CH3:13])[CH2:16][CH3:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCC(=O)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc([N+](=O)[O-])cc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)c1ccc2ccccc2c1
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Name
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Type
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product
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Smiles
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CCC(CC)Nc1ccc(C)c(C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |